molecular formula C11H15N4OS+ B12289872 Desmethylthiamine CAS No. 7771-57-5

Desmethylthiamine

Cat. No.: B12289872
CAS No.: 7771-57-5
M. Wt: 251.33 g/mol
InChI Key: PWMQZXCKDPDSPD-UHFFFAOYSA-N
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Description

Desmethylthiamine, also known as 2’-Nor Thiamine, is a derivative of thiamine (vitamin B1). It is structurally similar to thiamine but lacks a methyl group, which gives it distinct chemical and biological properties. This compound is often studied for its role as an impurity in thiamine preparations and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethylthiamine can be synthesized through various chemical routes. One common method involves the reaction of 4-amino-5-pyrimidinemethanol with 2-hydroxyethyl-4-methylthiazolium bromide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Desmethylthiamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Mechanism of Action

The mechanism of action of desmethylthiamine is related to its structural similarity to thiamine. It can interact with thiamine-dependent enzymes and potentially inhibit their activity. This interaction may affect various metabolic pathways, including carbohydrate metabolism and the synthesis of neurotransmitters. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethylthiamine is unique due to the absence of a methyl group, which alters its chemical and biological properties. This structural difference makes it a valuable compound for studying the stability, degradation, and biological activity of thiamine and its derivatives .

Properties

CAS No.

7771-57-5

Molecular Formula

C11H15N4OS+

Molecular Weight

251.33 g/mol

IUPAC Name

2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol

InChI

InChI=1S/C11H15N4OS/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14)/q+1

InChI Key

PWMQZXCKDPDSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO

Origin of Product

United States

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